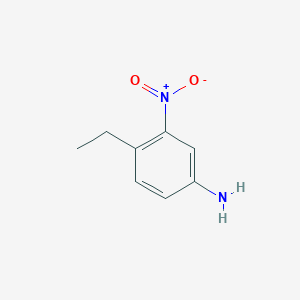

4-Ethyl-3-nitroaniline

Vue d'ensemble

Description

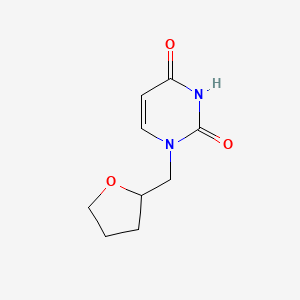

4-Ethyl-3-nitroaniline is a solid compound . It has a molecular weight of 166.18 and a molecular formula of C8H10N2O2 . It is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of 4-Ethyl-3-nitroaniline involves two stages . In the first stage, 4-aminoethylbenzene reacts with sulfuric acid and nitric acid at temperatures between -5 and 10°C for 1 hour . In the second stage, the product from the first stage reacts with ammonium hydroxide in lithium hydroxide monohydrate .Molecular Structure Analysis

The molecular structure of 4-Ethyl-3-nitroaniline is represented by the formula C8H10N2O2 . The compound has a molecular weight of 166.18 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-Ethyl-3-nitroaniline include a nitration reaction, a conversion from the nitro group to an amine, and a bromination . The nitro group is meta directing, which means that the first step needs to be the nitration and not the bromination .Physical And Chemical Properties Analysis

4-Ethyl-3-nitroaniline is a solid compound . It has a molecular weight of 166.18 and a molecular formula of C8H10N2O2 . It is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Applications De Recherche Scientifique

Proteomics Research

4-Ethyl-3-nitroaniline: is utilized in proteomics research due to its biochemical properties . It can be used as a reagent in the study of protein structures and functions, aiding in the identification of proteins and understanding their interactions within biological systems.

Optical Nonlinearity

Nitroaniline derivatives, including 4-Ethyl-3-nitroaniline , are known for their optical nonlinearity . They are used as reference compounds for studying optical nonlinearity, which is crucial for developing advanced photonic devices like high-speed optical switches.

Antimicrobial Studies

The nitrate salt of 3-nitroaniline, which shares a similar structure with 4-Ethyl-3-nitroaniline , has been studied for its antimicrobial properties . This suggests potential applications of 4-Ethyl-3-nitroaniline in developing antimicrobial agents.

Dye Manufacturing

4-Ethyl-3-nitroaniline: is used in the synthesis of dyes due to its ability to form complex molecules with color properties . It’s a valuable compound in the textile industry for creating various dye formulations.

Corrosion Inhibition

This compound has applications as a corrosion inhibitor . Its molecular structure allows it to interact with metal surfaces, forming a protective layer that prevents corrosion, which is essential in extending the lifespan of metal components.

Gas Gum Inhibition

In the petroleum industry, 4-Ethyl-3-nitroaniline can act as a gas gum inhibitor . It helps prevent the formation of gums in fuels, which can clog fuel systems and reduce efficiency.

Nonlinear Optical Properties

Studies have shown that 4-Ethyl-3-nitroaniline exhibits nonlinear optical properties . This makes it a candidate for use in nonlinear optical materials, which are key in the field of laser technology and optical data processing.

Molecular Orientation Studies

The mixed crystals of 4-Ethyl-3-nitroaniline have been studied for their molecular orientation . Understanding molecular orientation is vital for the development of liquid crystal displays and other electronic devices.

Safety And Hazards

4-Ethyl-3-nitroaniline is considered hazardous . It is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . Safety measures include wearing protective gloves, clothing, and eye protection, and ensuring adequate ventilation .

Orientations Futures

Propriétés

IUPAC Name |

4-ethyl-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-6-3-4-7(9)5-8(6)10(11)12/h3-5H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVUXCBBKYHSLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl-3-nitroaniline | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1370270.png)

![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B1370281.png)

![1-methyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1370290.png)

![6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1370294.png)

![{3H-imidazo[4,5-b]pyridin-2-ylmethyl}(methyl)amine](/img/structure/B1370299.png)